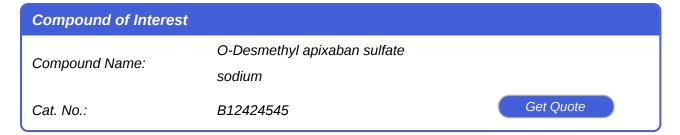


# Application Note: Chromatographic Separation of Apixaban and its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Apixaban is an oral, direct, and highly selective factor Xa inhibitor used to prevent and treat thromboembolic events. Monitoring its concentration and that of its metabolites in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical efficacy and safety evaluations. Apixaban is primarily metabolized by cytochrome P450 (CYP) 3A4/5, with minor contributions from other CYP isozymes.[1][2] The main metabolic pathways include O-demethylation and hydroxylation, followed by sulfation of the hydroxylated O-demethyl apixaban.[2][3][4] The most significant circulating metabolite is O-demethyl apixaban sulfate, which is inactive.[3][4]

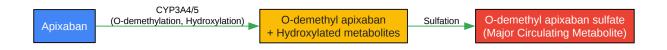
This application note provides a detailed protocol for the simultaneous quantification of apixaban and its major metabolite, O-demethyl apixaban sulfate (BMS-730823), in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

## **Metabolic Pathway of Apixaban**

Apixaban undergoes several metabolic transformations, primarily mediated by CYP3A4/5 enzymes. The major pathway involves O-demethylation, leading to the formation of O-demethyl



apixaban, which is then sulfated to form the main circulating metabolite, O-demethyl apixaban sulfate.



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Figure 1: Metabolic pathway of Apixaban.

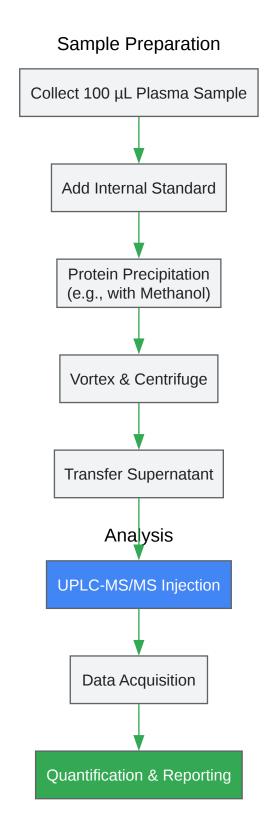
## **Principle of Chromatographic Separation**

The separation of apixaban from its more polar metabolites is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or UPLC. Apixaban, being more hydrophobic, is retained longer on a C18 stationary phase compared to its more polar metabolites like O-demethyl apixaban sulfate. A gradient elution using a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile) allows for the effective separation of these compounds.[5][6] Detection by tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, enabling accurate quantification even at low concentrations in complex biological matrices like plasma.[5][7]

## **Experimental Workflow**

The overall workflow for the analysis of apixaban and its metabolites in plasma involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Protein precipitation is a common, simple, and rapid method for sample preparation.[5][7]





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Figure 2: General workflow for plasma sample analysis.



## **Detailed Experimental Protocol**

This protocol describes a UPLC-MS/MS method for the simultaneous determination of apixaban and its major metabolite, O-demethyl apixaban sulfate, in human plasma.

- 1. Materials and Reagents
- Apixaban and O-demethyl apixaban sulfate reference standards
- Apixaban-¹³CD₃ or other suitable stable isotope-labeled internal standard (IS)
- HPLC-grade methanol and acetonitrile
- Ammonium formate (analytical grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Drug-free human plasma (K₃EDTA)
- 2. Instrumentation
- UPLC System: Waters ACQUITY UPLC I-Class or equivalent
- Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent
- Chromatographic Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 x 50 mm) or Thermo Hypersil Gold C18 (1.9 μm, 150 x 2.1 mm)[5][8]
- 3. Preparation of Solutions
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of apixaban, its metabolite, and the IS in methanol.[5]
- Working Solutions: Prepare serial dilutions of the stock solutions in methanol or methanol/water to create calibration curve (CC) and quality control (QC) working solutions.



[5]

- Calibration Standards and QC Samples: Spike drug-free plasma with the appropriate
  working solutions to obtain the desired concentrations for the calibration curve (e.g., 1-1000
  ng/mL) and QC samples (low, medium, high).[9]
- 4. Sample Preparation (Protein Precipitation)
- Pipette 100 μL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[5][9]
- Add 50 μL of the IS working solution (e.g., 1 μg/mL apixaban-¹³CD₃ in methanol).[5]
- Add 450 μL of cold methanol to precipitate plasma proteins.[5]
- Vortex the mixture for 5 minutes.[5]
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
- Carefully transfer the supernatant to an HPLC vial for analysis.
- 5. UPLC-MS/MS Conditions



Parameter	Condition
Column	ACQUITY UPLC BEH C18 (1.7 μm, 2.1 x 50 mm)[8]
Mobile Phase A	2.5 mM Ammonium Formate (pH 3.0) in Water[5]
Mobile Phase B	0.1% Formic Acid in Methanol[5]
Flow Rate	0.35 - 0.5 mL/min[5][8]
Gradient Program	See Table 1
Column Temperature	35 - 40 °C[7][8]
Injection Volume	5 - 30 μL[9]
Run Time	~3 minutes[5][9]

Table 1: Example UPLC Gradient Program[5]

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0 - 0.2	55	45
0.2 - 0.5	15	85
0.5 - 2.0	15	85
2.0 - 2.1	55	45
2.1 - 3.0	55	45

### 6. Mass Spectrometry Conditions



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
MRM Transitions	See Table 2
Source Temp.	150 °C
Desolvation Temp.	350 °C
Nebulizer Gas	Nitrogen, 60 psi[7]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Apixaban	460.2	443.2	[9]
O-demethyl apixaban sulfate	524.2	444.1	[9]
Apixaban-¹3CD₃ (IS)	464.2	447.2	[9][10]

# **Quantitative Data Summary**

The described methods have been validated across various laboratories, demonstrating high sensitivity, accuracy, and precision.

Table 3: Summary of Chromatographic Parameters from Published Methods



Method	Column	Mobile Phase	Flow Rate	Retention Time (Apixaban )	Retention Time (Metabolit e)	Reference
UPLC- MS/MS	Thermo Hypersil Gold C18 (1.9 µm)	2.5 mM Ammonium Formate (pH 3.0) / 0.1% Formic Acid in Methanol	0.35 mL/min	Not specified	Not specified	[5]
LC-MS/MS	Monolithic C18 (50 x 4.6 mm)	5 mM Ammonium Acetate / Acetonitrile :Water:Met hanol	1.0 mL/min	~1.6 min	~1.0 min	[9]
UPLC- MS/MS	ACQUITY BEH C18 (1.7 μm)	0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile	0.5 mL/min	Not specified	Not applicable	[8]
LC-MS/MS	Gemini C18 (3 μm)	Acetonitrile / 2 mM Ammonium Formate	1.0 mL/min	Not specified	Not applicable	[10]

Table 4: Summary of Method Validation Parameters



Parameter	Value	Reference
Linearity Range (Apixaban)	1.0 - 1000 ng/mL	[9]
1.01 - 280 ng/mL	[10]	
2 - 500 ng/mL	[8]	_
Linearity Range (Metabolite)	5.0 - 1000 ng/mL	[9]
Lower Limit of Quantification (LLOQ)	Apixaban: 1.0 ng/mL	[5][9]
Metabolite: 5.0 ng/mL	[9]	
Accuracy (Bias %)	Within ±9.00%	[9]
96.5% to 102%	[10]	
Precision (%RSD / %CV)	≤5.36%	[9]
1.21% to 3.21%	[10]	

### Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of apixaban and its major metabolite, Odemethyl apixaban sulfate, in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic research, clinical trials, and therapeutic drug monitoring. The method demonstrates excellent performance characteristics, meeting the stringent requirements for bioanalytical method validation.

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